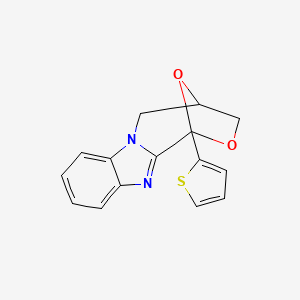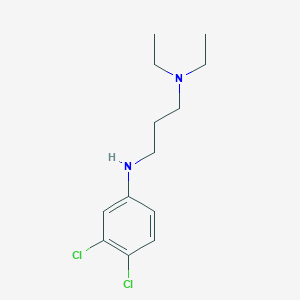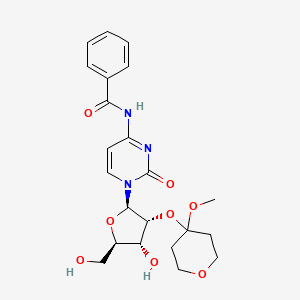
N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine is a synthetic nucleoside analog It is structurally characterized by the presence of a benzoyl group attached to the nitrogen atom of cytidine and a methoxyoxane ring linked to the 2’-hydroxyl group of the ribose moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of cytidine is protected using a suitable protecting group such as dimethoxytrityl (DMTr).
Benzoylation: The protected cytidine is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group at the nitrogen atom.
Methoxyoxane ring introduction: The 2’-hydroxyl group is reacted with 4-methoxyoxane in the presence of a suitable catalyst to form the methoxyoxane ring.
Deprotection: The final step involves the removal of the protecting group from the 5’-hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methoxyoxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The benzoyl group and methoxyoxane ring may enhance its binding affinity to specific molecular targets, such as enzymes involved in DNA or RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N-Benzoyl-5’-O-dimethoxytrityl-2’-O-(2-methoxyethyl)-cytidine
- N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine
Uniqueness
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine is unique due to the presence of the methoxyoxane ring, which can confer distinct chemical and biological properties compared to other nucleoside analogs. This structural feature may enhance its stability and specificity in biochemical applications.
特性
CAS番号 |
77451-35-5 |
|---|---|
分子式 |
C22H27N3O8 |
分子量 |
461.5 g/mol |
IUPAC名 |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H27N3O8/c1-30-22(8-11-31-12-9-22)33-18-17(27)15(13-26)32-20(18)25-10-7-16(24-21(25)29)23-19(28)14-5-3-2-4-6-14/h2-7,10,15,17-18,20,26-27H,8-9,11-13H2,1H3,(H,23,24,28,29)/t15-,17-,18-,20-/m1/s1 |
InChIキー |
SQZPLGWBLNBEMV-DLVXIWMQSA-N |
異性体SMILES |
COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
正規SMILES |
COC1(CCOCC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
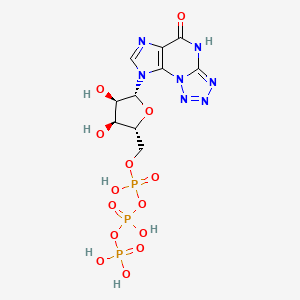
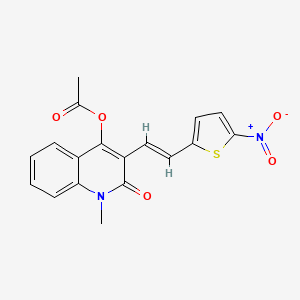
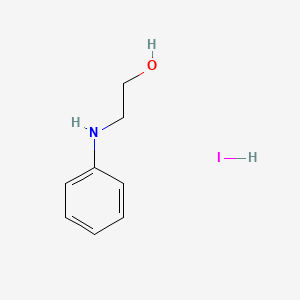
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
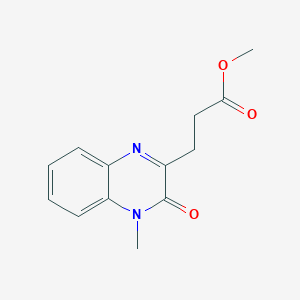
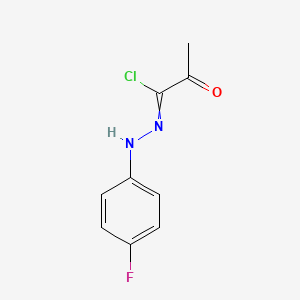
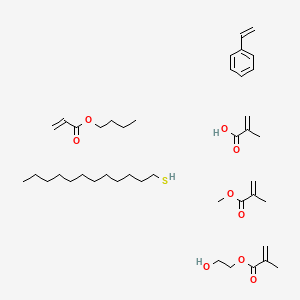

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
